

Comprehensive Technical Guide: Methyl 2-Amino-3-Methylpentanoate

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Compound of Interest

Compound Name:	Methyl 2-amino-3-methylpentanoate
CAS No.:	18869-44-8; 1943758-28-8; 2577-46-0
Cat. No.:	B2964406

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Common Name: L-Isoleucine Methyl Ester (typically handled as the Hydrochloride salt) CAS: 18598-74-8 (HCl salt); 2577-46-0 (Free base)

Introduction & Stereochemical Context

Methyl 2-amino-3-methylpentanoate, most commonly encountered as L-isoleucine methyl ester (H-Ile-OMe), is the methyl ester derivative of the essential amino acid L-isoleucine. It serves as a critical chiral building block in peptide synthesis, medicinal chemistry, and the development of peptidomimetics.^[1]

Unlike simpler amino acids, isoleucine possesses two chiral centers (

-carbon and

-carbon). The biologically relevant form is the (2S, 3S)-diastereomer. Preserving this stereochemistry during esterification and subsequent coupling is paramount, as epimerization at the

-carbon leads to the formation of allo-isoleucine derivatives, which can drastically alter the potency and toxicity profiles of pharmaceutical candidates.

Core Utility

- **C-Terminal Protection:** Masks the carboxylic acid to prevent side reactions (e.g., polymerization) during peptide coupling.
- **Prodrug Design:** Increases lipophilicity, facilitating membrane permeability before being hydrolyzed by intracellular esterases.
- **Lysosomotropism:** Amino acid methyl esters are known lysosomotropic agents; they diffuse into lysosomes, become protonated, and can induce lysosomal swelling, a property exploited in autophagy research.

Physicochemical Profile

The hydrochloride salt is the standard commercial form due to the instability (autocyclization) of the free base.

Property	Value (HCl Salt)	Value (Free Base)	Notes
Molecular Formula			
Molecular Weight	181.66 g/mol	145.20 g/mol	
Appearance	White crystalline powder	Colorless oil	Free base oxidizes/cyclizes rapidly.
Melting Point	98–100 °C	N/A (Liquid)	Sharp MP indicates high purity.
Optical Rotation		-	in . Critical for purity checks.
Solubility	High: , MeOH, EtOH	Low: ; High: DCM, EtOAc	Salt is highly hygroscopic.
pKa (Amine)	~7.6 (Est.)	~9.7	Esterification lowers the amine pKa compared to free Ile.

Synthesis & Manufacturing Protocol

Methodology: Thionyl Chloride (

) Mediated Esterification. Rationale: While Fischer esterification (

) is possible, the thionyl chloride method is preferred for bench-scale synthesis because

acts as a dehydrating agent, consuming the water produced and driving the equilibrium forward without requiring a Dean-Stark trap or gaseous HCl handling.

Step-by-Step Protocol

Note: Perform in a fume hood.

releases

and

gas.

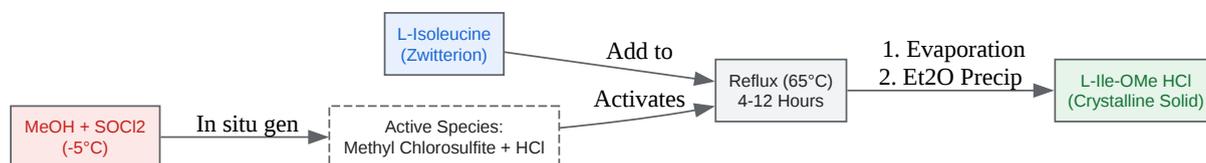
- Preparation: Chill 100 mL of anhydrous methanol (MeOH) to -5°C to 0°C in a round-bottom flask under nitrogen atmosphere.
- Activation: Dropwise add Thionyl Chloride (1.2 equivalents relative to Ile) to the chilled MeOH.
 - Mechanism:[\[2\]](#)[\[3\]](#)

reacts with MeOH to form methyl chlorosulfite and HCl in situ.
- Addition: Add L-Isoleucine (1.0 equivalent) in one portion. The solution may remain a suspension initially.
- Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 4–12 hours.
 - Monitoring: Monitor by TLC (System: n-BuOH/AcOH/H₂O 4:1:1) or NMR.[\[4\]](#)

Disappearance of the amino acid spot indicates completion.

- Work-up: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess
- Purification:
 - Redissolve the crude residue in a minimum amount of cold MeOH.
 - Precipitate by adding cold diethyl ether () or methyl tert-butyl ether (MTBE).
 - Filter the white crystals and dry under vacuum over or KOH pellets.

Synthesis Workflow Diagram



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Figure 1: Thionyl chloride mediated synthesis of L-Isoleucine Methyl Ester.

Reactivity & Stability: The Diketopiperazine Risk

The most critical instability factor for **methyl 2-amino-3-methylpentanoate** is Diketopiperazine (DKP) formation.

Mechanism of Failure

When the amine is deprotonated (free base form), it becomes nucleophilic. If two molecules of Ile-OMe interact, or if Ile-OMe is coupled to another amino acid (forming a dipeptide ester), the

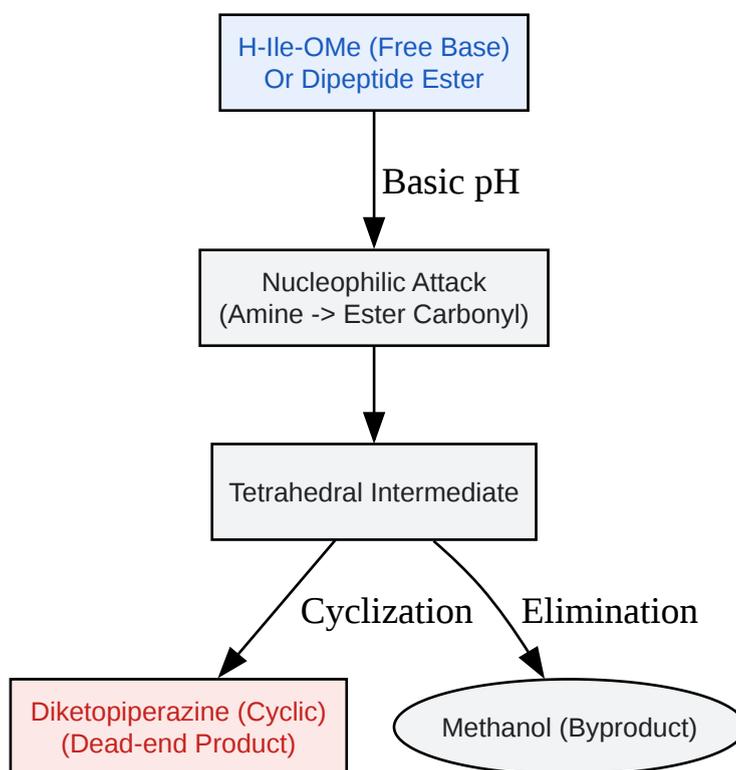
N-terminal amine can attack the C-terminal ester carbonyl. This intramolecular cyclization releases methanol and forms a stable 6-membered lactam ring (DKP).

- Risk Factor: High pH (basic conditions).
- Consequence: Irreversible loss of peptide yield; termination of peptide chain growth.[5]
- Stereochemical Impact: DKP formation often proceeds via a transition state that can induce epimerization, leading to loss of chiral purity.

Stability Data

- HCl Salt (Solid): Stable for years at -20°C. Hygroscopic—must be kept dry.
- Aqueous Solution (pH < 5): Stable.
- Aqueous Solution (pH > 8): Rapid hydrolysis to L-Isoleucine (hours to days depending on temp).
- Organic Solution (Free Base): High risk of dimerization to DKP. Use immediately after neutralization.

DKP Formation Pathway[3][6]



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Figure 2: Pathway of autocyclization to Diketopiperazine (DKP).

Applications in Drug Discovery[7] Peptide Synthesis (Solution Phase)

L-Ile-OMe is used as the C-terminal residue.

- Protocol Insight: Do not neutralize the HCl salt until the coupling reagent (e.g., EDC/HOBt or HATU) and the N-protected amino acid are present. Pre-neutralization increases DKP risk.
- Example: Synthesis of Angiotensin II analogs often requires Ile at position 5 or 8.

Tirzepatide & Glp-1 Agonists (Case Study)

In the synthesis of complex peptides like Tirzepatide, "des-Pro-Pro" impurities have been linked to DKP formation involving adjacent residues. While Ile-OMe is a building block, its sequence placement is critical. If Ile-OMe is the C-terminus of a dipeptide fragment (e.g., X-Ile-OMe),

deprotection of the N-terminus of 'X' can trigger immediate cyclization to the DKP, cleaving the dipeptide from the resin or solution chain.

Lysosomal Accumulation

Research utilizes Ile-OMe to study lysosomal function.

- Mechanism: The ester permeates the lysosomal membrane. Inside the acidic lumen (pH ~4.8), esterases hydrolyze it to L-Isoleucine (zwitterion). The amino acid cannot diffuse out efficiently, leading to osmotic swelling.
- Usage: Used as a negative control or stressor in autophagy assays.

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